(1S,3R,5R)-PIM447 dihydrochloride
Description
Overview of PIM Kinase Family Isoforms (PIM1, PIM2, PIM3)
The PIM kinase family in humans consists of three highly homologous isoforms: PIM1, PIM2, and PIM3. nih.gov These isoforms, while sharing significant structural similarities, exhibit distinct expression patterns and some non-redundant functions. nih.govaacrjournals.org PIM1 is located on chromosome 6, PIM2 on the X chromosome, and PIM3 on chromosome 22. nih.gov A key characteristic of PIM kinases is that they are constitutively active, meaning their activity is primarily regulated at the level of gene transcription and protein stability rather than through complex signaling cascades. aacrjournals.orghaematologica.org
Physiological and Pathophysiological Roles of PIM Kinases in Cellular Processes
PIM kinases are integral to a variety of normal cellular functions, including cell survival, proliferation, and migration. nih.gov They exert their effects by phosphorylating a wide array of downstream substrates, thereby influencing critical signaling pathways. For instance, PIM kinases can phosphorylate the pro-apoptotic protein BAD, thereby inhibiting apoptosis and promoting cell survival. nih.govashpublications.org They also play a role in cell cycle progression and are involved in regulating the activity of the MYC oncoprotein, a key driver of many human cancers. nih.govnih.gov
However, the dysregulation of PIM kinase expression is a hallmark of numerous pathological conditions, particularly cancer. Overexpression of PIM kinases has been observed in a wide range of hematological malignancies and solid tumors. haematologica.org This upregulation can contribute to tumor progression, resistance to therapy, and a poor prognosis. nih.govjuniperpublishers.com For example, high levels of PIM1 and PIM2 are frequently found in hematologic cancers and prostate cancer, while increased PIM3 expression is more common in solid tumors. haematologica.org
Rationale for PIM Kinase Inhibition in Disease Contexts
Given their central role in promoting cancer cell survival and proliferation, PIM kinases have emerged as attractive therapeutic targets. The rationale for inhibiting PIM kinases lies in the potential to disrupt the signaling pathways that cancer cells depend on for their growth and survival. patsnap.com By blocking the activity of these kinases, it is hypothesized that cancer cell proliferation can be halted, and apoptosis (programmed cell death) can be induced. patsnap.com
Furthermore, PIM kinase upregulation has been implicated in resistance to various cancer therapies, including chemotherapy, radiotherapy, and other targeted agents. nih.govjuniperpublishers.com Therefore, inhibiting PIM kinases could not only have a direct anti-cancer effect but also potentially re-sensitize resistant tumors to other treatments, offering a promising combination therapy approach. nih.gov
(1S,3R,5R)-PIM447 dihydrochloride (B599025) as a Pan-PIM Kinase Inhibitor: Research Landscape
(1S,3R,5R)-PIM447 dihydrochloride, also known as LGH447, is a potent and selective small-molecule inhibitor that targets all three PIM kinase isoforms. medchemexpress.com This "pan-PIM" inhibition is considered advantageous as different cancer types may rely on different PIM isoforms for their survival. aacrjournals.org
Preclinical studies have demonstrated the cytotoxic effects of PIM447 on various cancer cell lines, particularly those derived from hematologic malignancies like multiple myeloma. medchemexpress.comnih.gov Research has shown that PIM447 can induce cell cycle arrest and apoptosis in myeloma cells. nih.gov Mechanistically, these effects are attributed to the downregulation of key survival proteins like phosphorylated Bad and c-Myc, as well as the inhibition of the mTORC1 signaling pathway. nih.gov
A significant area of research has been the evaluation of PIM447 in combination with existing cancer therapies. Studies have shown strong synergistic effects when PIM447 is combined with standard-of-care agents for multiple myeloma, such as bortezomib (B1684674), lenalidomide (B1683929), and pomalidomide (B1683931), in preclinical models. nih.gov
The promising preclinical data led to the initiation of clinical trials to evaluate the safety and efficacy of PIM447 in patients. A first-in-human study of PIM447 in patients with relapsed and/or refractory multiple myeloma demonstrated that the drug was well-tolerated and showed single-agent anti-myeloma activity, providing crucial proof-of-principle for PIM kinase inhibition as a therapeutic strategy in this disease. elsevierpure.comnih.gov
Table 1: Compound Names
| Compound Name |
|---|
| This compound |
| LGH447 |
| Bortezomib |
| Lenalidomide |
| Pomalidomide |
| AZD1208 |
| SGI-1776 |
| ETP-39010 |
| LGB321 |
Table 2: this compound Inhibitory Concentrations
| Target | IC50 |
|---|---|
| PIM1 | 0.095 µM biocat.comcaltagmedsystems.co.uklabcompare.comglpbio.com |
| PIM2 | 0.522 µM biocat.comcaltagmedsystems.co.uklabcompare.comglpbio.com |
| PIM3 | 0.369 µM biocat.comcaltagmedsystems.co.uklabcompare.comglpbio.com |
Table 3: this compound (LGH447) Inhibitor Constant
| Target | Ki |
|---|---|
| PIM1 | 6 pM medchemexpress.com |
| PIM2 | 18 pM medchemexpress.com |
| PIM3 | 9 pM medchemexpress.com |
Properties
Molecular Formula |
C₂₄H₂₅Cl₂F₃N₄O |
|---|---|
Molecular Weight |
513.38 |
IUPAC Name |
N-[4-[(1S,3R,5R)-3-amino-5-methylcyclohexyl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C24H23F3N4O.2ClH/c1-13-9-14(11-15(28)10-13)16-7-8-29-12-21(16)31-24(32)20-6-5-19(27)23(30-20)22-17(25)3-2-4-18(22)26;;/h2-8,12-15H,9-11,28H2,1H3,(H,31,32);2*1H/t13-,14+,15-;;/m1../s1 |
InChI Key |
BVRSHQQSBGCMJE-ISUJJMBGSA-N |
SMILES |
CC1CC(CC(C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F.Cl.Cl |
Origin of Product |
United States |
Molecular and Biochemical Characterization of 1s,3r,5r Pim447 Dihydrochloride
Binding Affinity and Selectivity Profile for PIM1, PIM2, and PIM3 Kinases
(1S,3R,5R)-PIM447 dihydrochloride (B599025) demonstrates high-affinity binding to all three isoforms of the PIM kinase family. It exhibits picomolar inhibitory constants (Ki), indicating a very strong binding interaction with its targets. rcsb.orgnih.gov
| Kinase Isoform | Binding Affinity (Ki) |
| PIM1 | 6 pM |
| PIM2 | 18 pM |
| PIM3 | 9 pM |
| Data sourced from MedchemExpress and Selleck Chemicals. rcsb.orgnih.govacs.org |
The selectivity of PIM447 has been established through extensive kinase profiling. In a biochemical assay screening against a panel of 68 different protein kinases and 9 lipid kinases, PIM447 showed significant inhibition only against PIM2, with an IC50 value of less than 0.003 μM. acs.orgacs.org While it can inhibit other kinases like GSK3β, PKN1, and PKCτ, this occurs at a much lower potency, with IC50 values ranging between 1 and 5 μM, representing a differential of over 100,000-fold compared to its affinity for PIM kinases. acs.org
Further testing using the KINOMEscan platform against 442 kinases confirmed its high selectivity. acs.org This specificity is crucial as it minimizes the potential for off-target effects.
Kinase Inhibition Mechanisms of (1S,3R,5R)-PIM447 dihydrochloride
The primary mechanism of action for PIM447 involves the direct, ATP-competitive inhibition of PIM kinase activity. nih.gov By blocking the ATP-binding site, the compound prevents the transfer of phosphate (B84403) groups to downstream substrate proteins, thereby disrupting multiple signaling pathways critical for cancer cell survival and proliferation. chemicalbook.comrcsb.orgunige.net
Inhibition of PIM kinases by PIM447 leads to several downstream cellular effects:
Cell Cycle Arrest: The compound causes disruption of the cell cycle, increasing the percentage of cells in the G0/G1 phase and decreasing the proportion of cells in the S and G2/M phases. nih.govrcsb.org This interruption of the G1/S transition is a key anti-proliferative effect. nih.gov
Induction of Apoptosis: PIM447 is a potent inducer of programmed cell death (apoptosis). rcsb.orgnih.gov This is achieved through the modulation of several key proteins:
It decreases the levels of phosphorylated Bad (Ser112) and the oncoprotein c-Myc. rcsb.orgunige.netplos.org
It inhibits the mTORC1 signaling pathway. rcsb.orgunige.net
It promotes the cleavage of initiator caspases (caspase 8 and 9) and effector caspases (caspase 3 and 7), as well as PARP (Poly (ADP-ribose) polymerase). nih.gov
Inhibition of Protein Translation: In sensitive cancer cell lines, PIM447 treatment results in the deactivation of the mTORC1 signaling complex, which in turn leads to a loss of cap-dependent protein translation, a critical process for cell growth. nih.govresearchgate.net
Alteration of Mitochondrial Dynamics: PIM447 has been shown to impact mitochondrial function. Its inhibition of PIM kinases leads to increased mitochondrial fragmentation and a subsequent increase in superoxide (B77818) production. rcsb.org This effect is associated with changes in the phosphorylation status of Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial division. rcsb.org
Structure-Activity Relationship (SAR) Studies of PIM Kinase Inhibitors Related to this compound
The development of PIM447 involved strategic chemical modifications to improve its drug-like properties, a classic example of structure-activity relationship (SAR) studies. PIM447 was developed from a pyridylamide chemical scaffold. acs.orgresearchgate.net
Early research identified potent PIM-1 inhibitors possessing specific structural features, including a 5-fluoropicolinamide (B1323424) moiety, which is present in PIM447. The direct precursor to PIM447 was a compound referred to as compound 3, an aminopiperidyl pan-PIM kinase inhibitor. acs.orgunige.net While potent, this compound had liabilities related to its metabolic stability. acs.orgunige.net
The key SAR insight was that replacing the aminopiperidyl group of compound 3 with an aminocyclohexyl group could enhance metabolic stability without sacrificing potency. acs.orgunige.net This modification led directly to the synthesis of N-(4-((1R,3S,5S)-3-amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide, designated as compound 8, and now known as PIM447. acs.orgresearchgate.net This targeted chemical change resulted in a compound with pan-PIM potency and pharmacokinetic properties suitable for clinical development. acs.orgresearchgate.net
Conformational Dynamics of PIM Kinase-Ligand Interactions with this compound
The precise binding mode of PIM447 to PIM1 kinase has been elucidated through X-ray crystallography, with the resulting structure deposited in the Protein Data Bank (PDB) under the accession code 5DWR. acs.orgrcsb.org
The ATP binding pocket, where PIM447 binds, is located between the two lobes and is surrounded by the hinge region, a glycine-rich loop (G-loop), and an activation loop. nih.govplos.org The binding of inhibitors like PIM447 can induce conformational changes, particularly within the G-loop, which is known to be important for determining inhibitor specificity and affinity. nih.gov The crystal structure of the PIM1-PIM447 complex reveals the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—that anchor the inhibitor within the active site, providing a static but detailed snapshot that explains its high-affinity binding and inhibitory activity. acs.orgrcsb.org
Cellular Mechanisms of Action of 1s,3r,5r Pim447 Dihydrochloride
Modulation of Cell Cycle Progression by (1S,3R,5R)-PIM447 dihydrochloride (B599025)
(1S,3R,5R)-PIM447 dihydrochloride exerts a significant influence on the cell cycle, a tightly regulated process that governs cell division and proliferation. By inhibiting the activity of PIM kinases, the compound effectively halts the progression of cancer cells through critical checkpoints.
Effects on G0/G1 Phase Arrest
Treatment with this compound has been shown to induce cell cycle arrest in the G0/G1 phase. In multiple myeloma cell lines, such as MM1S and OPM-2, the compound increased the percentage of cells in the G0/G1 phase at various concentrations. nih.gov This interruption of the G1/S phase transition is a key mechanism of its anti-proliferative effect. cancer.gov The arrest in the G0/G1 phase prevents cells from entering the DNA synthesis (S) phase, thereby inhibiting their replication. Studies on other pan-PIM kinase inhibitors have shown that this G1 arrest can be mediated through the upregulation of the cyclin-dependent kinase inhibitor p21, independent of p53 status. caymanchem.comnih.gov
Impact on S and G2/M Phases
Concurrent with the accumulation of cells in the G0/G1 phase, treatment with this compound leads to a corresponding decrease in the proportion of cells in the proliferative S and G2/M phases of the cell cycle. nih.gov This reduction in the number of cells actively replicating their DNA and preparing for mitosis further contributes to the compound's ability to control cancer cell proliferation. The inhibition of PIM kinases disrupts the signaling pathways that are essential for progression through these later stages of the cell cycle.
Induction of Apoptosis by this compound
A crucial aspect of the anti-cancer activity of this compound is its ability to induce apoptosis, or programmed cell death, in malignant cells. This process is initiated through the modulation of key regulatory proteins and the activation of the caspase cascade.
Activation of Pro-Apoptotic Pathways (e.g., Bcl-2 family protein expression)
This compound has been observed to modulate the expression of Bcl-2 family proteins, which are central regulators of the intrinsic apoptotic pathway. Specifically, treatment with PIM447 in acute myeloid leukemia (AML) cells has been shown to diminish the levels of the anti-apoptotic proteins BCL2, BCLXL, and MCL1. researchgate.net By reducing the abundance of these survival proteins, the balance is shifted in favor of pro-apoptotic proteins like BAX and BAK, leading to the initiation of the apoptotic cascade. PIM kinases are known to phosphorylate and inactivate pro-apoptotic proteins such as BAD; therefore, their inhibition by PIM447 can lead to increased pro-apoptotic signaling. nih.gov
| Cell Line | Treatment | Effect on Anti-Apoptotic Proteins | Reference |
| AML cells | PIM447 | Diminished levels of BCL2, BCLXL, and MCL1 | researchgate.net |
Cleavage of Effector Caspases (Caspase-3, Caspase-7) and PARP
The induction of apoptosis by this compound is further evidenced by the activation of effector caspases and the subsequent cleavage of their substrates. In hepatoblastoma cell lines HuH6 and COA67, treatment with PIM447 resulted in a significant increase in the levels of cleaved caspase-3. nih.gov Caspase-3 is a key executioner caspase that, once activated, cleaves numerous cellular proteins to orchestrate the dismantling of the cell.
One of the critical substrates of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP by caspase-3 is a hallmark of apoptosis. Studies have demonstrated that treatment with PIM447 leads to increased levels of cleaved PARP in hepatoblastoma cells, confirming the activation of the apoptotic pathway. nih.gov
| Cell Line | Treatment | Apoptotic Marker | Observation | Reference |
| HuH6 | PIM447 | Cleaved Caspase-3 | Increased | nih.gov |
| COA67 | PIM447 | Cleaved Caspase-3 | Increased | nih.gov |
| HuH6 | PIM447 | Cleaved PARP | Increased | nih.gov |
| COA67 | PIM447 | Cleaved PARP | Increased | nih.gov |
Regulation of Cell Viability, Proliferation, and Motility by this compound
In studies involving hepatoblastoma cell lines HuH6 and COA67, PIM447 significantly decreased cell viability and proliferation. cancer.gov These findings are consistent with the compound's ability to induce cell cycle arrest and apoptosis.
Furthermore, this compound has been shown to reduce the motility of hepatoblastoma cells. cancer.gov The inhibition of cell motility is a critical aspect of preventing cancer cell invasion and metastasis.
| Cell Line | Parameter | Effect of PIM447 | Reference |
| HuH6 | Viability | Decreased | cancer.gov |
| COA67 | Viability | Decreased | cancer.gov |
| HuH6 | Proliferation | Decreased | cancer.gov |
| COA67 | Proliferation | Decreased | cancer.gov |
| HuH6 | Motility | Decreased | cancer.gov |
| COA67 | Motility | Decreased | cancer.gov |
Downstream Signaling Pathway Modulation by this compound
The primary mechanism of action of this compound involves the inhibition of PIM kinases (PIM1, PIM2, and PIM3), which are serine/threonine kinases that play a significant role in the regulation of various cellular processes. nih.govresearchgate.net By inhibiting these kinases, this compound triggers a cascade of effects on downstream signaling molecules, ultimately leading to the observed cellular outcomes.
Inhibition of BAD Phosphorylation
One of the key downstream effects of PIM kinase inhibition by this compound is the reduction of phosphorylation of the pro-apoptotic protein BAD (Bcl-2 associated death promoter). aacrjournals.orgnih.gov PIM kinases are known to directly phosphorylate BAD, primarily at serine residue 112 (Ser112). aacrjournals.orgdundee.ac.uk This phosphorylation event promotes the binding of BAD to 14-3-3 proteins, sequestering it in the cytoplasm and preventing it from interacting with and inhibiting anti-apoptotic proteins like Bcl-xL at the mitochondria. dundee.ac.uk
Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of BAD at Ser112 without altering the total levels of the BAD protein. aacrjournals.org This dephosphorylation allows BAD to dissociate from 14-3-3 proteins and translocate to the mitochondria, where it can bind to and inhibit the function of anti-apoptotic Bcl-2 family members, thereby promoting apoptosis. aacrjournals.orgdundee.ac.uk This mechanism has been observed in various cancer cell lines, including multiple myeloma, where the reduction in phospho-Bad (Ser112) levels is associated with the induction of apoptosis. aacrjournals.orgnih.gov Interestingly, in some cell lines, the sensitivity to this compound correlates with the extent of reduction in phospho-Bad levels. aacrjournals.org
| Cell Line | Treatment | Effect on BAD Phosphorylation | Reference |
| MM1S, RPMI-8226, NCI-H929 | 10 μmol/L PIM447 | Reduced phosphorylation of Bad on Ser112 | aacrjournals.org |
| OPM-2 | 10 μmol/L PIM447 | No reduction in phospho-Bad (Ser112) levels | aacrjournals.org |
Crosstalk with JAK/STAT Signaling Pathway
The PIM kinases are known to be downstream effectors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. glpbio.com The JAK/STAT pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis. nih.gov Dysregulation of this pathway is a hallmark of many cancers. nih.gov
While direct studies detailing the specific crosstalk between this compound and the JAK/STAT pathway are limited, the established relationship between PIM kinases and JAK/STAT signaling suggests an indirect influence. PIM kinases are often upregulated downstream of activated STATs. glpbio.com Therefore, by inhibiting PIM kinases, this compound can disrupt a key downstream effector arm of the JAK/STAT pathway, potentially mitigating the pro-survival and proliferative signals driven by aberrant JAK/STAT activation. The intricate crosstalk between the JAK/STAT pathway and other signaling networks, such as the TGF-β, Notch, and PI3K pathways, further complicates the precise impact of PIM inhibition. researchgate.net Further research is needed to fully elucidate the specific modulatory effects of this compound on the complex interplay between PIM kinases and the JAK/STAT signaling cascade.
Influence on Redox Signaling (e.g., NRF2/ARE Activity, eIF4B, mTORC1 modulation)
This compound also significantly impacts cellular redox balance and protein translation through its modulation of key signaling nodes like mTORC1, eIF4B, and the NRF2/ARE pathway.
mTORC1 Modulation: The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. mdpi.com Research has shown that this compound treatment leads to the inhibition of the mTORC1 signaling pathway. aacrjournals.orgnih.govresearchgate.net One mechanism for this is through the regulation of TSC2, an upstream negative regulator of mTORC1. PIM2 has been shown to phosphorylate TSC2, and treatment with this compound results in a loss of this phosphorylation, leading to mTORC1 inactivation. nih.gov The inhibition of mTORC1 by this compound is evidenced by the decreased phosphorylation of its downstream targets, including S6 Kinase (S6K) and 4E-binding protein 1 (4E-BP1). nih.govresearchgate.net This inactivation of mTORC1 signaling contributes to the anti-proliferative effects of the compound. aacrjournals.orgnih.gov
| Cell Line Type | Treatment | Effect on mTORC1 Signaling | Reference |
| PIM447-sensitive ABC-DLBCL | 5 μM PIM447 | Potent inhibition of S6 Kinase and 4EBP1 phosphorylation | nih.govresearchgate.net |
| PIM447-resistant ABC-DLBCL | 5 μM PIM447 | Substantially less inhibition of S6 Kinase and 4EBP1 phosphorylation | nih.govresearchgate.net |
| OPM-2 | 10 μmol/L PIM447 | Reduced levels of phospho-S6RP (Ser 235/236) and phospho-4EBP1 (Thr 37/46) | aacrjournals.org |
eIF4B Modulation: The eukaryotic translation initiation factor 4B (eIF4B) is a crucial component of the protein synthesis machinery, stimulating the helicase activity of eIF4A to facilitate the translation of mRNAs with structured 5' untranslated regions. embopress.orgembopress.org PIM kinases directly phosphorylate eIF4B, enhancing its activity. nih.gov Treatment with this compound leads to a loss of eIF4B phosphorylation in sensitive cell lines. nih.gov This inhibition of eIF4B function contributes to a decrease in cap-dependent protein translation, which can selectively affect the synthesis of proteins crucial for cancer cell growth and survival, such as c-MYC. nih.gov
NRF2/ARE Activity: The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, controlling the expression of a battery of genes that protect cells from oxidative stress. frontiersin.orgmdpi.comnih.gov PIM kinases have been shown to regulate Nrf2 activity by controlling its nuclear translocation. nih.gov Under hypoxic conditions, PIM kinases promote the accumulation of Nrf2 in the nucleus, leading to the transcription of antioxidant genes and promoting cell survival. nih.gov Pharmacological inhibition of PIM kinases, such as with this compound, is expected to block this nuclear translocation of Nrf2. nih.gov This would lead to a reduction in the expression of Nrf2 target genes, an increase in reactive oxygen species (ROS) to toxic levels, and subsequent cell death, particularly in hypoxic cancer cells that are more reliant on this survival pathway. nih.gov
Preclinical Efficacy Studies of 1s,3r,5r Pim447 Dihydrochloride in in Vitro Models
Efficacy in Hematological Malignancy Cell Lines (e.g., Multiple Myeloma, Lymphoma)
(1S,3R,5R)-PIM447 has shown cytotoxic effects on multiple myeloma (MM) cell lines by inducing cell-cycle disruption and apoptosis. aacrjournals.orgaacrjournals.orgresearchgate.netnih.gov This is mediated by a reduction in phospho-Bad (Ser112) and c-Myc levels, along with the inhibition of the mTORC1 pathway. aacrjournals.orgaacrjournals.orgresearchgate.netnih.gov The compound has demonstrated activity in a variety of lymphoid malignancy cell lines. nih.gov
In studies with MM cell lines such as MM1S, NCI-H929, RPMI-8226, and OPM-2, PIM447 induced apoptosis and caused cell cycle arrest. aacrjournals.orgresearchgate.net The sensitivity to PIM447 varies among different MM cell lines. aacrjournals.org For instance, in the OPM-2 cell line, which is less sensitive, PIM447 still managed to reduce the levels of key signaling proteins. aacrjournals.org The compound has also been tested on primary myeloma cells from patient bone marrow samples, where it induced apoptosis with limited toxicity to normal lymphocytes. nih.gov
Furthermore, PIM447 has shown strong synergistic effects when combined with standard-of-care treatments for multiple myeloma. aacrjournals.orgaacrjournals.orgresearchgate.netnih.gov These combinations include bortezomib (B1684674) with dexamethasone (B1670325), lenalidomide (B1683929) with dexamethasone, and pomalidomide (B1683931) with dexamethasone. aacrjournals.orgaacrjournals.orgresearchgate.netnih.gov The combination of PIM447 with pomalidomide and dexamethasone has been shown to be particularly potent, leading to a synergistic anti-myeloma effect. nih.gov
In diffuse large B-cell lymphoma (DLBCL), PIM447 has shown notable activity, particularly against the activated B-cell (ABC) subtype. nih.gov A significant percentage of ABC-derived cell lines exhibited a strong response to the inhibitor. nih.gov
The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for PIM447 in various hematological cancer cell lines.
Interactive Data Table: IC50 Values of PIM447 in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Kasumi-1 | Acute Myeloid Leukemia | 1591.54 | nih.gov |
| SKNO-1 | Acute Myeloid Leukemia | 202.28 | nih.gov |
Efficacy in Solid Tumor Cell Lines (e.g., Hepatocellular Carcinoma)
In the context of solid tumors, (1S,3R,5R)-PIM447 has been evaluated for its efficacy in hepatoblastoma and hepatocellular carcinoma (HCC) cell lines.
Studies on the human hepatoblastoma cell line HuH6 and a patient-derived xenograft (PDX) line, COA67, have shown that PIM447 significantly decreases cell viability, proliferation, and motility. nih.govbohrium.com The compound was also found to induce apoptosis in these cells. nih.govbohrium.com PIM447 demonstrated a synergistic effect when combined with cisplatin (B142131), a standard chemotherapy agent for hepatoblastoma. bohrium.comaap.org
In HCC cell lines, PIM447, along with another PIM inhibitor SGI-1776, reduced cell proliferation, migration, and invasion in a dose-dependent manner under both normal and low-oxygen conditions. hku.hk Furthermore, treatment with PIM447 sensitized HCC cells to the chemotherapeutic agents cisplatin and doxorubicin. hku.hk
Interactive Data Table: Effects of PIM447 on Solid Tumor Cell Lines
| Cell Line | Cancer Type | Effect | Combination Synergy | Reference |
| HuH6 | Hepatoblastoma | Decreased viability, proliferation, and motility; Increased apoptosis | Cisplatin | nih.govbohrium.com |
| COA67 | Hepatoblastoma | Decreased viability, proliferation, and motility; Increased apoptosis | Cisplatin | nih.govbohrium.comaap.org |
| MHCC-97L | Hepatocellular Carcinoma | Reduced proliferation, migration, and invasion | Cisplatin, Doxorubicin | hku.hk |
Comparative Analysis of Efficacy across Diverse Cancer Cell Line Panels
The efficacy of (1S,3R,5R)-PIM447 has been profiled across a wide range of cancer cell lines derived from various lymphoid malignancies. nih.gov A notable finding is the significantly lower average IC50 value in ABC-DLBCL cell lines compared to germinal-center B-cell (GCB) subtype lines, suggesting a subtype-specific activity. nih.gov
In a study evaluating the combination of PIM447 and the immunomodulatory drug lenalidomide, synergistic activity was observed in four out of nine multiple myeloma cell lines tested. researchgate.net The highest synergy scores were seen in the MM1-S and NCI-H929 cell lines. researchgate.net The presence of PIM447 single-agent activity appeared to be a prerequisite for this synergistic effect. researchgate.net
Effects on Cancer Stem Cell Properties
(1S,3R,5R)-PIM447 has demonstrated the ability to diminish the properties of cancer stem cells (CSCs). In hepatoblastoma patient-derived xenograft cells (COA67), treatment with PIM447 led to a significant reduction in the expression of CD133, a marker associated with cancer cell stemness. aap.org This was accompanied by a decreased ability of these cells to form tumorspheres, further indicating a reduction in their stem-like characteristics. bohrium.comaap.org These findings suggest that by targeting the CSC population, PIM447 may help in reducing tumor recurrence and chemoresistance. bohrium.com
Preclinical Efficacy Studies of 1s,3r,5r Pim447 Dihydrochloride in in Vivo Models
Antineoplastic Activity in Xenograft Models
The in vivo antineoplastic efficacy of (1S,3R,5R)-PIM447 dihydrochloride (B599025) has been primarily evaluated using xenograft models, where human cancer cells are implanted into immunodeficient mice.
In the setting of multiple myeloma, (1S,3R,5R)-PIM447 dihydrochloride has shown significant tumor growth inhibition in xenograft mouse models. researchgate.net A study utilizing a disseminated murine model of human multiple myeloma demonstrated that the compound significantly reduced the tumor burden. nih.govmdpi.com This model mimics the systemic nature of the disease, providing valuable insights into the potential clinical utility of the inhibitor.
Furthermore, research on a human plasmacytoma murine model showed that treatment with this compound, both as a monotherapy and in combination, markedly delayed tumor growth. nih.gov The combination of this compound with pomalidomide (B1683931) and dexamethasone (B1670325) was particularly effective, leading to a significant antitumor effect. nih.gov
Beyond hematological malignancies, the activity of pan-PIM inhibitors has been explored in solid tumors. For instance, in xenograft models of triple-negative breast cancer using MDA-MB-431 cells, a condition known for its aggressive nature and limited targeted therapies, proton beam therapy was investigated, highlighting the ongoing search for effective treatments for such cancers. nih.govnih.gov While not directly a study on this compound, the exploration of novel therapeutic approaches in these models is noteworthy.
Efficacy in Genetically Engineered Mouse Models of Cancer
As of the current available data, specific studies detailing the efficacy of this compound in genetically engineered mouse models (GEMMs) of cancer have not been prominently reported in the reviewed literature. While the Eμ-myc transgenic mouse model has been instrumental in understanding the functional redundancy of PIM kinases, suggesting that pan-PIM inhibitors would be more effective, direct in vivo studies of this compound in this or other GEMMs are not extensively documented. aacrjournals.org The majority of the preclinical in vivo evaluation of this compound has been conducted in xenograft models.
Assessment of Tumor Growth Inhibition and Regression
The assessment of tumor growth inhibition and regression is a critical component of preclinical efficacy studies. For this compound, these effects have been quantified in multiple myeloma xenograft models.
In a human plasmacytoma murine model, the triple combination of this compound with pomalidomide and dexamethasone was able to reduce tumor volume by nearly 30%. nih.gov This demonstrates a potentiation of the antitumor effect when combined with standard-of-care agents. The study also highlighted that while this compound or the pomalidomide-dexamethasone doublet alone stabilized tumor growth, the triple combination induced regression. nih.gov
The mechanism behind this tumor growth inhibition involves the induction of cell cycle arrest and apoptosis. nih.gov Treatment with this compound has been shown to decrease the levels of phospho-Bad (Ser112) and c-Myc, key proteins involved in cell survival and proliferation. nih.gov Furthermore, it inhibits the mTORC1 pathway, a central regulator of cell growth and protein synthesis. nih.gov
The following table summarizes the observed tumor growth inhibition in a preclinical multiple myeloma model:
| Treatment Group | Tumor Growth Effect | Reference |
| This compound (monotherapy) | Stabilization of tumor growth | nih.gov |
| Pomalidomide + Dexamethasone | Stabilization of tumor growth | nih.gov |
| This compound + Pomalidomide + Dexamethasone | ~30% reduction in tumor volume | nih.gov |
Evaluation of Bone-Protective Effects in Preclinical Disease Models
A significant and unique aspect of the preclinical profile of this compound is its dual action against both the cancer cells and the associated bone disease, a major complication of multiple myeloma.
In a disseminated murine model of human myeloma, this compound not only reduced the tumor burden but also prevented tumor-associated bone loss. nih.govmdpi.com This bone-protective effect is attributed to its ability to inhibit osteoclast formation and resorption. nih.gov Osteoclasts are the cells responsible for bone breakdown, and their overactivity is a hallmark of myelomainduced bone lesions.
Furthermore, this compound has been shown to increase osteoblast activity and mineralization. nih.gov Osteoblasts are the cells responsible for bone formation, and their function is often suppressed in multiple myeloma. By both inhibiting bone resorption and promoting bone formation, this compound demonstrates a comprehensive approach to mitigating myeloma-associated bone disease.
The key mechanisms underlying these bone-protective effects include the downregulation of molecules essential for osteoclast function and the partial disruption of the F-actin ring, a critical structure for osteoclast activity. nih.gov
The table below outlines the bone-protective effects observed in preclinical models:
| Effect on Bone Cells | Observed Outcome | Reference |
| Osteoclast Formation and Resorption | Inhibition | nih.gov |
| Osteoblast Activity and Mineralization | Increase | nih.gov |
| Tumor-Associated Bone Loss | Prevention | nih.govmdpi.com |
Mechanisms of Resistance to Pim Kinase Inhibition and Strategies for Overcoming Resistance with 1s,3r,5r Pim447 Dihydrochloride
Role of PIM Kinase Overexpression in Drug Resistance
Overexpression of PIM kinases is a key mechanism contributing to drug resistance against various cancer therapies. Increased PIM-1 expression, in particular, has been associated with poor responses to radiotherapy and has been shown to protect cancer cells from platinum-based and taxane-based chemotherapies. nih.gov This protective effect is partly due to the role of PIM kinases in regulating drug transporters and inhibiting apoptosis. nih.govnih.gov
In the context of targeted therapies, PIM kinase overexpression can confer resistance to inhibitors of the PI3K/AKT pathway. mdpi.comnih.gov This is a critical issue as the PI3K/AKT/mTOR pathway is one of the most frequently activated signaling cascades in human cancers. nih.gov When the PI3K/AKT pathway is inhibited, cancer cells can adapt by upregulating PIM kinases, which can then activate downstream effectors independently of AKT, thereby circumventing the therapeutic blockade. nih.gov This adaptive response limits the efficacy of PI3K inhibitors when used as monotherapy. mdpi.com
Furthermore, upregulation of PIM kinases has been observed in response to the inhibition of other signaling pathways, such as those involving MET and HER2 receptor tyrosine kinases. nih.govtargetmol.cn This suggests that PIM kinase overexpression is a common adaptive mechanism that tumors employ to survive therapeutic stress. The inhibition of PIM kinases, therefore, presents a promising strategy to counteract this resistance mechanism. nih.gov
Identification of Molecular Drivers of PIM-Mediated Resistance
Several molecular drivers are responsible for PIM-mediated resistance to cancer therapies. These drivers often involve the modulation of key signaling pathways that control cell survival, proliferation, and metabolism.
One of the central mechanisms involves the Nuclear factor-erythroid 2-related factor 2 (NRF2) signaling pathway. PIM kinases can enhance the nuclear localization and activity of NRF2, a transcription factor that upregulates the expression of antioxidant genes. nih.govnih.gov This leads to a decrease in cellular reactive oxygen species (ROS), thereby protecting cancer cells from the oxidative stress induced by many chemotherapeutic agents and targeted therapies. nih.gov Inhibition of PIM kinases prevents the nuclear accumulation of NRF2, leading to an increase in ROS and subsequent cell death, particularly in the hypoxic tumor microenvironment. nih.gov
The mTORC1 pathway is another critical mediator of PIM-induced resistance. PIM kinases can phosphorylate and activate components of the mTORC1 signaling complex, which is a master regulator of protein synthesis and cell growth. nih.govnih.gov By maintaining mTORC1 activity, PIM kinases can sustain protein translation and cell proliferation even when upstream pathways like PI3K/AKT are inhibited. nih.govnih.gov (1S,3R,5R)-PIM447 has been shown to inhibit the mTORC1 pathway, contributing to its cytotoxic effects. nih.gov
c-Myc , a potent oncoprotein, is a key downstream target of PIM kinases. PIM kinases can phosphorylate and stabilize c-Myc, leading to its increased transcriptional activity and the promotion of cell proliferation and transformation. nih.govnih.gov The synergistic relationship between PIM kinases and c-Myc is a significant driver of tumorigenesis and drug resistance. nih.gov Inhibition of PIM kinases with agents like (1S,3R,5R)-PIM447 leads to a decrease in c-Myc levels, which is a crucial aspect of its anti-cancer activity. nih.govnih.gov
Combination Therapy Strategies with (1S,3R,5R)-PIM447 dihydrochloride (B599025)
Given the role of PIM kinases in mediating resistance to other therapies, combination strategies involving (1S,3R,5R)-PIM447 dihydrochloride have shown significant promise in preclinical studies. This pan-PIM inhibitor has demonstrated the ability to synergize with and potentiate the effects of other anti-cancer agents.
Synergy with PI3K/AKT Inhibitors
The co-inhibition of PIM kinases and the PI3K/AKT pathway is a rational and effective strategy to overcome adaptive resistance. As mentioned, inhibition of the PI3K/AKT pathway often leads to a compensatory upregulation of PIM kinases. nih.gov By concurrently targeting both pathways, a more profound and durable anti-tumor response can be achieved.
(1S,3R,5R)-PIM447 has been investigated in combination with PI3K inhibitors, demonstrating synergistic effects in various cancer models. nih.gov For instance, in multiple myeloma, a clinical trial was initiated to evaluate the combination of PIM447 and the PI3K inhibitor alpelisib. nih.gov The rationale for this combination is to abrogate the PIM-mediated resistance that can arise in response to PI3K inhibition.
Potentiation of Conventional Chemotherapeutic Agents
This compound has also been shown to enhance the efficacy of conventional chemotherapeutic agents. This potentiation is often achieved by targeting the survival pathways that are activated in response to chemotherapy-induced cellular stress.
In hepatoblastoma, for example, combining PIM447 with cisplatin (B142131) resulted in a significant decrease in cancer cell viability compared to either agent alone. nih.gov This suggests that inhibiting PIM kinases can lower the threshold for chemotherapy-induced apoptosis. Similarly, in multiple myeloma, PIM447 has demonstrated strong synergy with standard-of-care agents like bortezomib (B1684674), lenalidomide (B1683929), and pomalidomide (B1683931), often in combination with dexamethasone (B1670325). nih.govnih.gov
Investigation of Adaptive Resistance Mechanisms
While inhibiting PIM kinases is a strategy to overcome resistance to other drugs, it is also crucial to understand the potential mechanisms of adaptive resistance to PIM kinase inhibitors themselves. Cancer cells are highly plastic and can develop resistance to virtually any targeted therapy.
One potential mechanism of adaptive resistance to PIM inhibitors could involve the upregulation of alternative survival pathways that can compensate for the loss of PIM signaling. For example, feedback activation of other kinase pathways, such as the MAPK/ERK pathway, could potentially limit the long-term efficacy of PIM inhibitors. Indeed, some studies have noted alterations in the MAPK/ERK pathway in response to PIM447 treatment. medchemexpress.com
Another potential mechanism is the development of mutations in the PIM kinase domain that prevent the binding of the inhibitor. While not yet extensively reported for PIM447, this is a common mechanism of resistance for other kinase inhibitors. Furthermore, the tumor microenvironment can play a role in conferring resistance. For instance, stromal cells in the bone marrow can protect multiple myeloma cells from the cytotoxic effects of various drugs, and similar protective mechanisms could potentially emerge against PIM inhibitors. nih.gov
Continued research is necessary to fully elucidate the landscape of adaptive resistance to this compound and other PIM kinase inhibitors. Understanding these mechanisms will be critical for developing the next generation of therapies and for designing rational combination strategies to prevent or overcome resistance.
Pharmacology and Target Engagement of 1s,3r,5r Pim447 Dihydrochloride in Preclinical Systems
In Vivo Pharmacokinetic Profiles in Animal Models
The pharmacokinetic properties of (1S,3R,5R)-PIM447 have been evaluated in several animal species, demonstrating characteristics suitable for an orally administered therapeutic agent. The compound exhibits low to moderate clearance and a large volume of distribution across species, coupled with high oral bioavailability. selleckchem.comselleckchem.com
Key pharmacokinetic parameters of (1S,3R,5R)-PIM447 in mouse, rat, and dog models are summarized below. These data indicate that the compound is readily absorbed and distributed throughout the body.
| Parameter | Mouse | Rat | Dog |
| Clearance (CL) (mL/min/kg) | 20 | 28 | 8 |
| Volume of Distribution (Vss) (L/kg) | 5.3 | 6.4 | 3.6 |
| Oral Bioavailability (%) | 84 | 70 | 71 |
| Data sourced from Selleck Chemicals datasheet. selleckchem.comselleckchem.com |
Furthermore, (1S,3R,5R)-PIM447 has shown high stability in human plasma, with over 90% of the compound remaining after a 3-hour incubation period. selleckchem.comselleckchem.com The plasma protein binding in humans is approximately 95%. selleckchem.comselleckchem.com
Target Engagement Assays in Preclinical Models
(1S,3R,5R)-PIM447 is a potent inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3). medchemexpress.com The engagement of PIM kinases by the compound in preclinical models has been confirmed through the assessment of downstream signaling molecules. The mechanism of action involves the interruption of the G1/S phase of the cell cycle and the induction of apoptosis. medchemexpress.comnih.gov This is mediated by a reduction in the phosphorylation of Bad (at Ser112) and a decrease in c-Myc levels, both of which are downstream targets of PIM kinases. selleckchem.comnih.gov
A key pathway regulated by PIM kinases is the mTORC1 signaling cascade. Inhibition of PIM kinases by (1S,3R,5R)-PIM447 leads to the suppression of mTORC1 activity. selleckchem.comnih.gov A reliable biomarker for assessing this target engagement in vivo is the phosphorylation of the ribosomal protein S6 (pS6RP). In a KG-1 acute myeloid leukemia (AML) mouse xenograft model, oral administration of (1S,3R,5R)-PIM447 at doses of 30 or 100 mg/kg resulted in the modulation of pS6RP, confirming that the drug engages its target in a tumor-bearing animal model. selleckchem.comselleckchem.com
Relationship Between Exposure and Efficacy in Animal Studies
Preclinical studies have established a clear link between the exposure to (1S,3R,5R)-PIM447 and its antitumor efficacy in various animal models. In a disseminated murine model of human multiple myeloma, treatment with (1S,3R,5R)-PIM447 significantly reduced tumor burden and prevented tumor-associated bone loss. nih.gov
In a murine plasmacytoma model using MM.1S cells, treatment regimens including (1S,3R,5R)-PIM447 markedly delayed tumor growth and prolonged the survival of the treated mice. nih.gov These findings suggest that achieving and maintaining therapeutic concentrations of the compound at the tumor site is crucial for its anti-myeloma effects. While detailed pharmacokinetic/pharmacodynamic (PK/PD) models are still under investigation, the available data strongly indicate a dose-dependent relationship between drug exposure and the observed efficacy.
Biomarker Research and Identification for 1s,3r,5r Pim447 Dihydrochloride in Preclinical Settings
Discovery and Validation of Predictive Biomarkers of Response
Predictive biomarkers are measurable characteristics that are present before treatment and can forecast the likely benefit from a specific therapy. For (1S,3R,5R)-PIM447 dihydrochloride (B599025), preclinical studies have investigated several potential predictive biomarkers.
One of the most prominent potential biomarkers is the expression level of the MYC oncogene . A strong synergistic relationship between PIM kinases and MYC has been established in various cancer models. nih.gov Overexpression of MYC has been suggested as a potential predictive biomarker for sensitivity to small-molecule PIM inhibitors. nih.gov This is particularly relevant in cancers like triple-negative breast cancer (TNBC) where both PIM and MYC are often overexpressed. nih.gov The rationale is that tumors with high MYC activity are more dependent on the survival signals provided by PIM kinases, making them more vulnerable to PIM inhibition.
Another promising predictive biomarker is the basal level of the pro-apoptotic protein Bad . In a study on multiple myeloma cell lines, a strong positive correlation was observed between the basal levels of total Bad protein and the half-maximal inhibitory concentration (IC50) for PIM447 (r = 0.8880; P = 0.0006). nih.govaacrjournals.org A similar, though less strong, positive correlation was also found with the basal levels of phosphorylated Bad (r = 0.6044; P = 0.0642). nih.gov This suggests that tumor cells with higher intrinsic levels of Bad may be more sensitive to the effects of PIM447. nih.govaacrjournals.org However, the sensitivity to PIM447 does not appear to be associated with the basal levels of c-Myc or its phosphorylated form in these same preclinical models. nih.gov
Further research has explored the sensitivity of various cancer cell lines to PIM447, providing a basis for identifying additional predictive factors. For instance, activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL) cell lines have shown greater sensitivity to PIM447 compared to germinal center B-cell like (GCB) DLBCL cells. nih.govnih.gov This suggests that the molecular classification of lymphomas could serve as a predictive biomarker for PIM447 efficacy.
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HEL 92.1.7 | Acute Erythroid Leukemia | 0.66 |
| MOLM16 | Acute Myeloid Leukemia | 0.01 |
| KG1 | Acute Myeloid Leukemia | 0.01 |
| SKNO-1 | Acute Myeloid Leukemia | 0.202 |
| Kasumi-1 | Acute Myeloid Leukemia | 1.591 |
Identification of Pharmacodynamic Biomarkers of PIM Kinase Inhibition
Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is engaging its target and eliciting a biological response. For this compound, several PD biomarkers have been identified that reflect the inhibition of the PIM kinase pathway.
A key downstream effect of PIM kinase inhibition is the modulation of apoptosis-related proteins. Treatment with PIM447 has been shown to reduce the phosphorylation of the pro-apoptotic protein Bad at serine 112 (Ser112) . nih.govnih.govnih.gov This dephosphorylation is a critical event, as it allows Bad to bind to and inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby promoting apoptosis. nih.gov The reduction in phospho-Bad (Ser112) levels is a direct indicator of PIM kinase inhibition. nih.govaacrjournals.org
Another important PD biomarker is the level of c-Myc protein . PIM kinases are known to phosphorylate and stabilize c-Myc. Consequently, treatment with PIM447 leads to a decrease in c-Myc levels. nih.govnih.gov
Furthermore, PIM447 has been shown to repress the mTORC1 signaling pathway . nih.govnih.gov This is evidenced by a reduction in the phosphorylation of several downstream targets of mTORC1, including:
Ribosomal protein S6 (S6RP) nih.gov
Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) nih.govnih.govnih.gov
The inhibition of the mTORC1 pathway is a significant downstream effect of PIM kinase inhibition and the measurement of the phosphorylation status of its components can serve as a robust set of PD biomarkers. nih.govnih.govnih.govnih.gov In preclinical models of myeloid leukemia, a decrease in the phosphorylation of mTOR, p70S6K, and 4E-BP1 was observed following PIM447 treatment. nih.govnih.gov
| Biomarker | Effect of PIM447 | Cellular Process |
|---|---|---|
| Phospho-Bad (Ser112) | Decreased | Apoptosis |
| c-Myc | Decreased | Cell Proliferation, Transcription |
| Phospho-S6RP | Decreased | Protein Synthesis (mTORC1 pathway) |
| Phospho-4E-BP1 | Decreased | Protein Synthesis (mTORC1 pathway) |
| Phospho-mTOR | Decreased | Cell Growth, Proliferation (mTORC1 pathway) |
| Phospho-p70S6K | Decreased | Protein Synthesis (mTORC1 pathway) |
Multi-Omics Approaches in Biomarker Discovery for this compound
Multi-omics approaches, which involve the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics data, are powerful tools for biomarker discovery. These approaches provide a comprehensive view of the molecular changes induced by a drug and can uncover novel biomarkers and mechanisms of action.
Genomic and Transcriptomic Profiling
Genomic and transcriptomic analyses aim to identify genetic and gene expression features that correlate with sensitivity or resistance to PIM447.
In a study on multiple myeloma cells, transcriptomic profiling using microarrays was performed on cells treated with PIM447. nih.gov This analysis revealed that the combination of PIM447 with other agents led to the deregulation of a significant number of genes, many of which were exclusive to the combination treatment, highlighting the complex transcriptional changes induced. nih.gov
Another study using RNA-sequencing on acute erythroid leukemia cells treated with PIM447 identified 119 differentially expressed genes. nih.gov Gene Set Enrichment Analysis of the downregulated genes pointed towards pathways involved in the cell cycle, mTOR signaling, and protein synthesis . nih.gov This aligns with the known mechanisms of PIM kinase inhibitors.
Furthermore, the expression level of the PIM1 gene itself has been implicated as a potential biomarker. In a panel of acute myeloid leukemia (AML) cell lines, the cell line with the highest expression of PIM1 (HEL 92.1.7) also exhibited the lowest IC50 for PIM447, suggesting that high PIM1 expression may confer sensitivity. nih.gov
Proteomic and Metabolomic Analysis
Proteomic and metabolomic analyses provide insights into the changes in protein and metabolite levels following drug treatment, offering a functional readout of the cellular response.
A label-free quantitative proteomic analysis of triple-negative breast cancer cells treated with PIM447 revealed significant effects on MYC signature genes and protein synthesis . nih.gov This proteomic data confirmed the impact of PIM447 on key oncogenic pathways at the protein level. nih.gov
While specific metabolomic studies on PIM447 are limited, research on PIM kinase inhibition in general points towards a significant role in regulating cellular metabolism. PIM kinases are known to influence energy metabolism, and their inhibition can disrupt both glycolysis and oxidative phosphorylation. nih.gov In a study on myeloid leukemia cells, PIM447 was found to significantly reduce the total ATP production rate from both glycolysis and oxidative phosphorylation. nih.gov This was accompanied by a decrease in mitochondrial membrane potential and mass, and an increase in mitochondrial reactive oxygen species. nih.gov These findings suggest that metabolomic profiling, focusing on key energy pathways, could be a valuable tool for identifying biomarkers of response to PIM447. nih.govnih.gov
Emerging Research Directions and Future Preclinical Investigations of 1s,3r,5r Pim447 Dihydrochloride
Exploration of Novel Therapeutic Indications Beyond Current Preclinical Focus
While initial preclinical and clinical studies of (1S,3R,5R)-PIM447 dihydrochloride (B599025) have centered on hematologic malignancies like multiple myeloma and myelofibrosis, emerging research is uncovering its potential in a broader range of solid tumors. nih.gov Preclinical evidence has demonstrated the activity of pan-PIM inhibitors in various cancer types, suggesting a wider therapeutic window for PIM447.
One area of significant interest is hepatoblastoma , a rare pediatric liver cancer. Studies have shown that PIM kinases are crucial for the survival and proliferation of hepatoblastoma cells and contribute to their tumor-initiating phenotype. nih.govnih.govmdpi.com Pharmacological inhibition of PIM kinases, including with PIM447, has been shown to decrease hepatoblastoma proliferation and motility in preclinical models. nih.govnih.gov These findings underscore the potential of PIM447 as a therapeutic option for this challenging pediatric cancer. nih.gov
Furthermore, the role of PIM kinases in triple-negative breast cancer (TNBC) is another promising avenue of investigation. Research has identified a synergistic effect between PIM447 and the proteasome inhibitor carfilzomib (B1684676) in orthotopic xenograft models of human TNBC. nih.gov This suggests that PIM447 could be a valuable component of combination therapies for this aggressive breast cancer subtype.
The exploration of PIM447 in other solid tumors is supported by the general understanding of PIM kinases' role in tumorigenesis. PIM kinases are implicated in various oncogenic signaling pathways that are dysregulated in a wide array of cancers. mdpi.com Therefore, ongoing and future preclinical studies are likely to continue to expand the list of potential indications for this potent pan-PIM inhibitor.
Development of Advanced Preclinical Models for (1S,3R,5R)-PIM447 dihydrochloride Research
To better predict clinical outcomes and understand the mechanisms of action of this compound, researchers are increasingly turning to advanced preclinical models that more accurately recapitulate the complexity of human tumors.
Patient-Derived Organoids (PDOs)
Patient-derived organoids (PDOs) are three-dimensional cell cultures derived from patient tumors that maintain the histological and genetic characteristics of the original tumor. While specific studies detailing the use of PDOs for PIM447 evaluation are still emerging, the broader application of PDOs in testing kinase inhibitors is well-established. These models offer a platform for assessing drug sensitivity and resistance in a patient-specific manner. For instance, PDOs have been successfully used to test the efficacy of various targeted therapies and to correlate in vitro drug responses with clinical outcomes. The development of PDOs for cancers where PIM kinases are implicated, such as colorectal and pancreatic cancer, provides a valuable tool for future preclinical investigations of PIM447.
Patient-Derived Xenografts (PDXs)
Patient-derived xenografts (PDXs), created by implanting patient tumor tissue into immunodeficient mice, are another critical tool in preclinical oncology research. nih.gov These models have been shown to retain the molecular and histopathological features of the primary tumor, making them highly valuable for evaluating the in vivo efficacy of novel cancer therapeutics.
Preclinical studies have utilized xenograft models to demonstrate the anti-tumor activity of PIM447. For example, in a murine model of disseminated multiple myeloma, PIM447 significantly reduced tumor burden. nih.gov In triple-negative breast cancer, the combination of PIM447 and carfilzomib was evaluated in orthotopic xenograft models, demonstrating in vivo synergy. nih.gov More recently, a novel pan-PIM kinase inhibitor, NB004/GDC-0570, has shown single-agent and combination activity in multiple PDX models of human solid tumors, including those with acquired resistance to KRAS inhibitors. This highlights the potential of using PDX models to explore the efficacy of pan-PIM inhibitors like PIM447 in clinically relevant settings, including in tumors that have developed resistance to other targeted therapies.
Investigating Novel Combination Therapies with this compound
A key strategy to enhance the therapeutic potential of PIM447 and overcome potential resistance mechanisms is through combination therapies. Preclinical research has identified several promising combination strategies.
In multiple myeloma , PIM447 has demonstrated strong synergistic effects with standard-of-care treatments such as bortezomib (B1684674), lenalidomide (B1683929), and pomalidomide (B1683931), all in combination with dexamethasone (B1670325). nih.gov The combination indices in these preclinical studies were remarkably low, indicating a very strong synergy. nih.gov These findings provide a strong rationale for the clinical investigation of these combinations in multiple myeloma patients. nih.gov More recent preclinical data has also suggested a potent anti-tumor activity when PIM447 is combined with the BCL2 inhibitor venetoclax (B612062) in the bone marrow niche of acute myeloid leukemia (AML) models. researchgate.net
For solid tumors , preclinical studies have also revealed synergistic interactions. In hepatoblastoma cells, PIM447 has been shown to potentiate the effects of cisplatin (B142131), a standard chemotherapeutic agent used in this disease. nih.gov This is particularly significant as many patients with advanced-stage hepatoblastoma develop resistance to cisplatin. nih.gov In triple-negative breast cancer, the combination of PIM447 with the proteasome inhibitor carfilzomib has shown significant anti-tumor effects in vivo. nih.gov
Furthermore, the potential for combining PIM kinase inhibitors with immunotherapy is an exciting area of research. Preclinical models have shown that combining a pan-PIM kinase inhibitor with a PD-1 inhibitor can improve outcomes in melanoma. sciencedaily.com This suggests that PIM447 could also be explored in combination with immune checkpoint inhibitors to enhance anti-tumor immune responses.
Rational Design of Next-Generation PIM Kinase Inhibitors Based on this compound Insights
The development of this compound and the elucidation of its binding mode to PIM kinases have provided valuable insights for the rational design of next-generation inhibitors. A key structural feature of PIM kinases is the presence of a proline residue in the hinge region, which prevents the formation of a typical hydrogen bond with ATP-competitive inhibitors. thieme-connect.com
The discovery of PIM447 was the result of a structure-based drug design approach aimed at improving the metabolic stability of earlier aminopiperidyl pan-PIM kinase inhibitors. acs.org By replacing the piperidine (B6355638) ring with a cyclohexyl ring, researchers were able to develop potent aminocyclohexyl pan-PIM inhibitors with enhanced metabolic stability, ultimately leading to the identification of PIM447. acs.org
The detailed understanding of the structure-activity relationships (SAR) within this chemical series, including the importance of specific interactions within the ATP-binding pocket, is now guiding the design of new inhibitors with improved potency, selectivity, and pharmacokinetic properties. The goal is to develop compounds that can achieve greater efficacy with a more favorable safety profile. The insights gained from PIM447 are, therefore, a critical foundation for the ongoing efforts to expand the therapeutic arsenal (B13267) of PIM kinase inhibitors.
Q & A
Q. What are the inhibitory profiles of (1S,3R,5R)-PIM447 dihydrochloride against PIM kinase isoforms, and how should these inform experimental design?
this compound is a pan-PIM kinase inhibitor with distinct isoform selectivity. Biochemical assays report IC50 values of 0.095 μM (PIM1) , 0.522 μM (PIM2) , and 0.369 μM (PIM3) . These values suggest prioritizing PIM1 in experimental designs due to its higher sensitivity. For cellular assays, researchers should:
Q. Which preclinical models are validated for studying this compound in cancer research?
The compound has been tested in:
- In vitro models : Acute myeloid leukemia (AML) cell lines (e.g., MV4-11) and prostate cancer models, where PIM kinases drive survival pathways .
- In vivo models : Xenografts of hematologic malignancies, with dosing regimens of 10–30 mg/kg orally, showing tumor growth inhibition . Key endpoints include apoptosis markers (e.g., cleaved caspase-3) and proliferation indices (Ki-67 staining) .
Advanced Research Questions
Q. How can researchers optimize experimental protocols to assess isoform selectivity and off-target effects?
To evaluate selectivity:
- Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to screen against 50+ kinases, including structurally related serine/threonine kinases .
- Perform cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
- Counter-screen with PIM kinase knockout cell lines to isolate isoform-specific effects .
Q. What methodological strategies resolve discrepancies in reported IC50 values across studies?
Variations in IC50 values may arise from assay conditions (e.g., ATP concentrations, enzyme sources). To address this:
Q. What are the optimal in vivo dosing strategies for this compound in combination therapies?
Pharmacodynamic studies suggest:
- Twice-daily oral dosing (10–30 mg/kg) maintains target inhibition in xenografts .
- Synergy with PI3K/AKT inhibitors (e.g., BYL719) due to overlapping pathways in AML .
- Monitor pharmacokinetic parameters (e.g., Cmax, AUC) using LC-MS/MS to adjust dosing .
Q. How can researchers validate target engagement in heterogeneous tumor models?
- Use phospho-specific flow cytometry to quantify PIM kinase activity in single cells from dissociated tumors .
- Apply RNA sequencing to identify transcriptional changes in PIM-regulated genes (e.g., MYC, HIF-1α) .
- Leverage patient-derived organoids (PDOs) to model inter-tumor heterogeneity .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, validated for linearity (0.1–50 μg/mL) and recovery (>90%) .
- Mass spectrometry (LC-MS/MS) for high sensitivity in plasma/tissue samples, using deuterated internal standards .
Data Contradiction and Translational Challenges
Q. How should researchers address conflicting data on this compound’s efficacy in solid vs. hematologic cancers?
- Conduct meta-analyses of published IC50 values and clinical trial data to identify context-dependent mechanisms .
- Evaluate tumor microenvironment factors (e.g., hypoxia) that may upregulate PIM kinases in solid tumors .
Q. What structural features of this compound contribute to its potency, and how can SAR guide analog development?
Q. What barriers exist in translating in vitro findings to in vivo efficacy, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
